molecular formula C4H9NO B1214281 N-Ethylacetamide CAS No. 625-50-3

N-Ethylacetamide

Cat. No.: B1214281
CAS No.: 625-50-3
M. Wt: 87.12 g/mol
InChI Key: PMDCZENCAXMSOU-UHFFFAOYSA-N
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Description

N-Ethylacetamide is an organic compound belonging to the class of acetamides. It is the N-ethyl derivative of acetamide, characterized by the molecular formula C4H9NO. This compound is a colorless liquid with a distinctive odor and is fully miscible in water. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylacetamide can be synthesized through several methods. One common approach involves the reaction of ethylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the formation of this compound and the release of acetic acid or hydrochloric acid as by-products. The reaction can be represented as follows:

[ \text{CH}_3\text{COCl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CONHC}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Ethylacetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield ethylamine and acetic acid.

    Substitution: this compound can participate in substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

N-Ethylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a model compound for studying amide bond formation and degradation.

    Biology: Investigated for its role in metabolic pathways and as a potential intermediate in biochemical reactions.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethylacetamide involves its interaction with various molecular targets. As an amide, it can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its role in chemical and biological processes. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or as a solvent in chemical synthesis .

Comparison with Similar Compounds

N-Ethylacetamide can be compared with other similar compounds, such as:

    N-Methylacetamide: Similar structure but with a methyl group instead of an ethyl group. It has different solubility and reactivity properties.

    N,N-Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom. It is a more polar solvent and has different applications in organic synthesis.

    N,N-Diethylacetamide: Contains two ethyl groups attached to the nitrogen atom. It is less polar and has distinct uses in industrial applications.

Uniqueness: this compound’s unique properties, such as its specific solubility and reactivity, make it suitable for particular applications where other acetamides may not be as effective .

Properties

IUPAC Name

N-ethylacetamide
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InChI

InChI=1S/C4H9NO/c1-3-5-4(2)6/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMDCZENCAXMSOU-UHFFFAOYSA-N
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Canonical SMILES

CCNC(=O)C
Source PubChem
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID5060803
Record name Acetamide, N-ethyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name N-Ethylacetamide
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Boiling Point

205.00 °C. @ 760.00 mm Hg
Record name N-Ethylacetamide
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CAS No.

625-50-3
Record name Ethylacetamide
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Record name N-ETHYLACETAMIDE
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Synthesis routes and methods

Procedure details

The applicants have previously reported the dehydrogenative coupling of alcohols with amines to form amides, catalyzed by complex 1, with liberation of hydrogen gas (Gunanathan 2007). To explore whether it might be possible to reverse this reaction by the application of hydrogen pressure, complexes 1-4 were tested as catalysts for the hydrogenation of amides. Thus, upon treatment of N-benzyl-2-methoxyacetamide with dihydrogen (10 atm) at 110° C. (bath temperature) in dry THF for 48 h with a catalytic amount of 1 (1 mol %), 62.7% of 2-methoxyethanol and 62.0% of benzyl amine were obtained. Performing the reaction at 140° C. using 1,4-dioxane as solvent did not significantly improve the yield (alcohol yield 66.3%). It was significant that the reaction was selective and the corresponding secondary amine was not observed. Under the same conditions complex 2 was inactive. Remarkably, employing complex 3 (1 mol %) as catalyst, hydrogenation of N-benzyl-2-methoxyacetamide under identical conditions (THF, 110° C.) resulted in the selective formation of 89.2% 2-methoxyethanol and 89.6% benzyl amine (Table 1B, entry 1). Thus, the normally observed C—O hydrogenolysis did not take place at all. Of practical significance, the air-stable complex 4 (which is stable in air for at least two days in solution) in the presence of one equivalent (relative to Ru) of base also efficiently catalyzes the hydrogenation of amides to alcohols and amines, by generation of the catalyst 3 in situ. Thus, upon heating a THF solution of 4 (1 mol %) with KOtBu (1 mol %) and N-benzyl-2-methoxyacetamide (1 mmol) at 110° C. under H2 (10 atm) for 48 h, 80.2% of alcohol and 81.8% of amine were formed. No reaction took place in the absence of base. Hydrogenation of N-hexyl-2-methoxyacetamide catalyzed by 3 yielded 2-methoxy ethanol and hexyl amine in 90.7% and 90.3% yields, respectively (Table 1B, entry 2). N-hexyl-3-methyloxetane-3-carboxamide undergoes hydrogenation to the alcohol and amine without hydrogenolysis of the strained oxetane ring (Table 1B, entry 3). The heterocyclic amide, N-hexylfuran-2-carboxamide was hydrogenated to yield 68.8% of furfuryl alcohol and 68.1% of hexylamine (Table 1B, entry 4). The aromatic non-activated amide, N-benzylbenzamide is also hydrogenated to benzyl alcohol and benzyl amine (Table 1B, entry 5), but the yield is lower, probably because of steric reasons. Significantly, the aliphatic non-activated amides, N-ethylacetamide and N-methylpropionamide also underwent hydrogenation to yield the corresponding alcohols and amines (71% of ethanol and ethylamine for entry 6 and 68.4% of n-propanol and methylamine for entry 7). The product gaseous amines were analyzed by GC-MS spectrometry of the gas phase and not quantified. As expected, the activated amides, anilide derivatives, were converted into their corresponding alcohols and aniline in excellent yields (91-95%; Table 1B, entries 9-12) along with trace amounts of the secondary amines (detected by GC-MS) under similar conditions. The reaction is also effective for bis-amides. Thus, N,N′-(ethane-1,2-diyl)bis(2-methoxyacetamide) (0.5 mmol) was also hydrogenated using catalyst 3 under mild conditions (Table 1B, entry 13). Noteworthy, tent-amides also underwent hydrogenation almost quantitatively to yield alcohols and secondary amines in equivalent amounts (Table 1B, entries 14-16). Gratifyingly, heating a solution of N-formymorpholine (1 mmol) and complex 3 in THF at 110° C. yielded after 32 h 97.1% of methanol and 98.3% of morpholine; no decarbonylation of the formyl group took place (Table 1B, entry 17). These results highlight the substantial scope of the unprecedented, selective hydrogenation of amides catalyzed by 3, or by the air-stable 4 with an equivalent of base (which generates 3 in situ).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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